molecular formula C10H15NO2 B3142450 3-(2-(Dimethylamino)ethoxy)phenol CAS No. 50544-44-0

3-(2-(Dimethylamino)ethoxy)phenol

Cat. No. B3142450
CAS RN: 50544-44-0
M. Wt: 181.23 g/mol
InChI Key: BPLAMHAAABHMPB-UHFFFAOYSA-N
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Description

“3-(2-(Dimethylamino)ethoxy)phenol” is a chemical compound with a molecular formula of C10H15NO2 . It is a phenolic component widely used in scientific research and various industries.


Molecular Structure Analysis

The molecular structure of “3-(2-(Dimethylamino)ethoxy)phenol” consists of a phenol group with a dimethylaminoethoxy group attached . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(Dimethylamino)ethoxy)phenol” include a molecular weight of 181.23 g/mol . Phenols are generally less volatile, have higher boiling points, and greater water solubility than molecules with a similar molecular weight .

Safety and Hazards

“3-(2-(Dimethylamino)ethoxy)phenol” is considered hazardous. It is combustible, harmful in contact with skin, and causes serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11(2)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLAMHAAABHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Dimethylamino)ethoxy)phenol

Synthesis routes and methods I

Procedure details

Compound 113B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 113A: 1H NMR (DMSO-d6): δ 9.34 (s, 1H), 7.03 (t, J=8.03 Hz, 1H), 6.30-6.36 (m, 3H), 3.96 (d, J=5.95 Hz, 2H), 2.58 (d, J=5.8 Hz, 2H), 2.20 (s, 2H) ESI (+)/MS: 182 (M+H)+.
Name
compound 31F
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reactant
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Name
compound 113A
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Synthesis routes and methods II

Procedure details

3-(2-(Dimethylamino)ethoxy)anisole is reacted with boron tribromide to give 3-(2-(dimethylamino)ethoxy)phenol which is reacted with sodium hydride and N-(3-bromopropyl)phthalimide and the product deprotected with methylamine to give 3-(3-(2-(dimethylamino)ethoxy)phenoxy)propylamine.
Name
3-(2-(Dimethylamino)ethoxy)anisole
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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